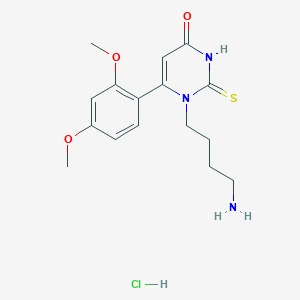

Mpo-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H22ClN3O3S |

|---|---|

Molecular Weight |

371.9 g/mol |

IUPAC Name |

1-(4-aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidenepyrimidin-4-one;hydrochloride |

InChI |

InChI=1S/C16H21N3O3S.ClH/c1-21-11-5-6-12(14(9-11)22-2)13-10-15(20)18-16(23)19(13)8-4-3-7-17;/h5-6,9-10H,3-4,7-8,17H2,1-2H3,(H,18,20,23);1H |

InChI Key |

VSIRCLPNEYEPPU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)NC(=S)N2CCCCN)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Myeloperoxidase (MPO) and its Inhibitors

Disclaimer: The specific chemical entity "Mpo-IN-3" is not readily identifiable in the public scientific literature. Therefore, this guide provides a comprehensive overview of its likely target, the enzyme Myeloperoxidase (MPO), and the development of its inhibitors, a significant area of research in drug discovery.

Introduction to Myeloperoxidase (MPO)

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It is a crucial component of the innate immune system, playing a significant role in antimicrobial defense.[3][4] Upon activation of neutrophils at sites of inflammation or infection, MPO is released into the phagosome and the extracellular space.[3][5] While essential for killing pathogens, excessive and prolonged MPO activity contributes to oxidative stress and tissue damage in a variety of chronic inflammatory diseases, including cardiovascular, neurodegenerative, and kidney diseases.[1][3] This pathological role has made MPO an attractive therapeutic target for the development of specific inhibitors.[3][4][5]

Structure and Properties of Human MPO

MPO is a dimeric protein with each monomer consisting of a light and a heavy polypeptide chain, linked by a disulfide bridge.[6] The mature enzyme is a glycosylated, cationic protein.[7]

| Property | Value |

| Molecular Weight | ~150 kDa |

| Structure | Disulfide-linked homodimer |

| Subunits per Monomer | 1 light chain, 1 heavy chain |

| Cofactor | Heme (covalently linked) |

| Location | Azurophilic granules of neutrophils, monocytes |

| Gene Location | Chromosome 17 |

MPO Catalytic Cycle and Mechanism of Action

MPO has two primary catalytic activities: the halogenation cycle and the peroxidase cycle. The relative concentrations of chloride ions and other reducing substrates determine which cycle is favored.[8]

-

Halogenation Cycle: This cycle is unique to MPO among human peroxidases. MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent microbicidal agent.[1][5] HOCl is a powerful oxidant that can damage a wide range of biological molecules.

-

Peroxidase Cycle: In this cycle, MPO utilizes H₂O₂ to oxidize a variety of substrates in two successive one-electron reduction steps.[6][8] This cycle generates reactive radical species.

The catalytic cycle begins with the reaction of the native ferric (Fe³⁺) MPO with H₂O₂ to form a highly reactive intermediate known as Compound I. In the halogenation cycle, Compound I is reduced back to the native enzyme in a single two-electron step by a halide. In the peroxidase cycle, Compound I is reduced back to the native state via a second intermediate, Compound II, through two sequential one-electron reductions by various substrates.[6]

Caption: The catalytic cycles of Myeloperoxidase (MPO).

MPO Inhibition as a Therapeutic Strategy

Given the role of MPO-derived oxidants in inflammatory diseases, inhibiting MPO activity is a promising therapeutic approach.[1][4] MPO inhibitors can be broadly classified as reversible or irreversible.[9]

-

Reversible Inhibitors: These molecules typically bind non-covalently to the active site of MPO, competing with its substrates.[9]

-

Irreversible Inhibitors: These compounds often form a covalent bond with the heme group or other residues in the active site, leading to permanent inactivation of the enzyme.[9] A potent MPO inhibitor often possesses an oxidizable group and high affinity for the active site.[10]

Here are some examples of MPO inhibitors:

| Inhibitor | Type | Potency (IC₅₀) |

| 4-Aminobenzhydrazide (ABAH) | Irreversible | ~10 - 76.4 nM |

| 4-(3-hydroxy-phenoxy)-butylamine | - | 86 nM |

| Mitiperstat (AZD4831) | Reversible | In clinical trials |

Experimental Protocols for MPO Inhibitor Screening

Screening for MPO inhibitors typically involves measuring both the chlorination and peroxidation activities of the enzyme in the presence of test compounds.[8] Commercially available kits provide standardized methods for these assays.[6][8][11]

MPO Chlorination Activity Assay

This assay is highly specific for MPO.[8][11]

Principle: MPO catalyzes the production of hypochlorite (-OCl) from H₂O₂ and chloride ions. The generated -OCl cleaves a non-fluorescent probe, such as 2-[6-(4-aminophenoxy)-3-oxo-3H-xanthen-9-yl]-benzoic acid (APF), to produce the highly fluorescent compound fluorescein.[6][8] The inhibition of MPO results in a decreased rate of fluorescence generation.

General Protocol:

-

Reagent Preparation: Prepare assay buffer, a solution of human MPO enzyme, the fluorescent probe (APF), and the test inhibitor at various concentrations.

-

Assay Reaction: In a 96-well plate, combine the MPO enzyme solution with the test inhibitor or vehicle control.

-

Initiation: Start the reaction by adding a solution containing the fluorescent probe and sodium chloride. Subsequently, add a solution of H₂O₂ to initiate the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 480-490 nm and an emission wavelength of 515-520 nm over a period of time.[8]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

MPO Peroxidation Activity Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of MPO.[8]

Principle: MPO catalyzes the oxidation of a substrate, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), by H₂O₂ to produce the highly fluorescent compound resorufin.[12] A decrease in the rate of resorufin formation indicates inhibition of the peroxidase cycle.

General Protocol:

-

Reagent Preparation: Prepare assay buffer, a solution of human MPO enzyme, the substrate (ADHP), and the test inhibitor at various concentrations.

-

Assay Reaction: In a 96-well plate, combine the MPO enzyme solution with the test inhibitor or vehicle control.

-

Initiation: Add the substrate (ADHP) to the wells, followed by the addition of H₂O₂ to start the reaction.

-

Measurement: Monitor the increase in fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[6]

-

Data Analysis: Determine the reaction rates and calculate the IC₅₀ value for the test inhibitor.

Caption: A general workflow for screening MPO inhibitors.

Physicochemical Properties and Clinical Development

For an MPO inhibitor to be a viable drug candidate, it must possess suitable physicochemical properties for oral bioavailability and metabolic stability. Properties such as molecular weight, lipophilicity, and topological polar surface area are optimized to favor non-metabolic elimination routes, thereby reducing the risk of toxicity.[9] Machine learning algorithms are also employed to predict properties like blood-brain barrier penetration and to calculate a central nervous system multiparameter optimization (CNS MPO) score for compounds targeting neurodegenerative diseases.[13]

Several MPO inhibitors have entered clinical trials. For instance, mitiperstat (AZD4831), an oral MPO inhibitor, has been investigated in patients with heart failure with preserved ejection fraction (HFpEF).[14][15] Phase II trials have shown that AZD4831 effectively inhibits MPO activity and is well-tolerated.[16] These clinical studies are crucial in determining the therapeutic potential of MPO inhibition in human diseases.[14]

Conclusion

Myeloperoxidase is a well-validated target for therapeutic intervention in a range of inflammatory diseases. The development of specific and potent MPO inhibitors offers a promising strategy to mitigate the tissue damage caused by excessive MPO activity. A thorough understanding of the enzyme's structure, function, and catalytic mechanism, coupled with robust screening assays, is essential for the discovery and development of novel MPO-targeted therapies. While challenges remain, ongoing research and clinical trials continue to advance this important field of drug development.[1][5]

References

- 1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Structure-biological activity relationships of myeloperoxidase to effect on platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of chemical features of potent myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

- 12. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. ahajournals.org [ahajournals.org]

- 15. AstraZeneca’s investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]

- 16. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection Fraction: SATELLITE Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]

Mpo-IN-3: A Technical Overview of a Novel Myeloperoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of potent antimicrobial oxidants. However, dysregulated MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a prime therapeutic target. Mpo-IN-3 has been identified as a potent inhibitor of MPO. This technical guide provides a comprehensive overview of the core principles underlying the discovery and evaluation of MPO inhibitors like this compound, including its mechanism of action, methodologies for its characterization, and the broader context of MPO-targeted drug development. While specific details regarding the synthesis of this compound are proprietary and contained within patent WO2013068875A1, this document outlines representative protocols and data relevant to its class of compounds.

Introduction to Myeloperoxidase (MPO)

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon activation at sites of inflammation, neutrophils release MPO into the extracellular space.[1] MPO plays a crucial role in host defense by utilizing hydrogen peroxide (H₂O₂) to oxidize halide and pseudohalide ions into highly reactive hypohalous acids, most notably hypochlorous acid (HOCl).[2][3] While essential for killing pathogens, the excessive and prolonged production of these oxidants can lead to significant tissue damage and contribute to the pathology of various chronic diseases.

The enzymatic action of MPO is characterized by two primary catalytic cycles: the halogenation cycle and the peroxidase cycle. These cycles are central to both its antimicrobial function and its role in disease pathology.

The Myeloperoxidase Catalytic Cycle

The activity of MPO is governed by a complex catalytic cycle involving several redox intermediates of the heme prosthetic group. A simplified representation of these interconnected pathways is crucial for understanding the mechanism of action of MPO inhibitors.

Caption: The Myeloperoxidase (MPO) catalytic cycles, including the halogenation and peroxidase pathways, and points of potential inhibition.

Discovery and Synthesis of this compound

The discovery of this compound is detailed in the patent literature, specifically in document WO2013068875A1.[1] This patent describes the invention of a novel class of compounds with potent MPO inhibitory activity. While the precise synthetic route for this compound is proprietary, the synthesis of potent MPO inhibitors often involves multi-step organic chemistry protocols. For illustrative purposes, a general synthetic approach for a class of MPO inhibitors, such as benzodioxole derivatives, is described below.[4]

Representative Synthesis of a Benzodioxole-Based MPO Inhibitor

The synthesis of N-substituted benzodioxole carboxamides typically involves the coupling of a substituted benzoic acid with a primary or secondary amine.[5]

Step 1: Synthesis of the Carboxylic Acid Intermediate The synthesis often begins with a commercially available substituted benzodioxole, which may undergo further functionalization, such as nitration or halogenation, to introduce reactive handles.

Step 2: Activation of the Carboxylic Acid The carboxylic acid is activated to facilitate amide bond formation. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Step 3: Amide Bond Formation The activated carboxylic acid is then reacted with the desired amine in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), to yield the final amide product.

Step 4: Purification The crude product is typically purified using column chromatography on silica gel or by recrystallization to yield the pure MPO inhibitor.

Quantitative Data and In Vitro Activity

The potency of MPO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of MPO by 50%. While the specific IC50 value for this compound is not publicly available, potent MPO inhibitors often exhibit activity in the nanomolar to low micromolar range.[4][6]

| Compound | Assay Type | IC50 (nM) | Reference |

| Representative Inhibitor 1 | Taurine Chloramine Assay | 10 - 60 | [4] |

| Representative Inhibitor 2 | Amplex Red Peroxidation Assay | 44 | [6] |

| Representative Inhibitor 3 | Amplex Red Peroxidation Assay | 50 | [6] |

| This compound | Data not publicly available | Potent Inhibitor | [1] |

Table 1: Illustrative IC50 values for representative potent MPO inhibitors. The specific IC50 for this compound is not publicly available.

Experimental Protocols

The characterization of MPO inhibitors like this compound involves a series of standardized in vitro assays to determine their potency and mechanism of action.

MPO Inhibition Assay: Taurine Chloramine Method

This assay measures the chlorinating activity of MPO by detecting the formation of taurine chloramine from the MPO-catalyzed reaction of HOCl with taurine.

Materials:

-

Human MPO (purified)

-

Hydrogen peroxide (H₂O₂)

-

Taurine

-

Potassium iodide (KI)

-

5-thio-2-nitrobenzoic acid (TNB)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Phosphate buffer (pH 7.4)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, taurine, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding human MPO followed by H₂O₂.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding catalase.

-

To a 96-well plate, add the reaction mixture, TNB, and KI.

-

The remaining taurine chloramine will oxidize KI to iodine (I₂), which in turn oxidizes TNB, causing a decrease in absorbance at 412 nm.

-

The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

MPO Inhibition Assay: Peroxidation Activity (Amplex® Red Method)

This assay measures the peroxidase activity of MPO using a fluorogenic substrate.

Materials:

-

Human MPO (purified)

-

Hydrogen peroxide (H₂O₂)

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Phosphate buffer (pH 7.4)

Procedure:

-

In a 96-well plate, add phosphate buffer, human MPO, and the test inhibitor at various concentrations.

-

Pre-incubate the plate at room temperature.

-

Initiate the reaction by adding a mixture of H₂O₂ and Amplex® Red reagent.

-

MPO will catalyze the oxidation of Amplex® Red to the highly fluorescent resorufin in the presence of H₂O₂.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

The percentage of inhibition is calculated by comparing the reaction rates of the inhibitor-treated samples to the vehicle control.

-

IC50 values are determined as described above.

Experimental Workflow for MPO Inhibitor Screening

The discovery and characterization of novel MPO inhibitors typically follow a structured workflow, from initial screening to detailed mechanistic studies.

Caption: A generalized workflow for the discovery and preclinical development of MPO inhibitors.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for inflammatory diseases. As a potent inhibitor of myeloperoxidase, it holds the potential to mitigate the detrimental effects of excessive MPO-derived oxidants. This technical guide has provided an in-depth overview of the scientific principles and experimental methodologies that form the foundation for the discovery and characterization of MPO inhibitors. While the specific synthesis and quantitative data for this compound remain proprietary, the information presented here offers valuable insights for researchers and drug development professionals working in the field of MPO-targeted therapeutics. Further investigation into this and similar compounds will undoubtedly pave the way for novel treatments for a range of debilitating inflammatory conditions.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel Potent Reversible and Irreversible Myeloperoxidase Inhibitors Using Virtual Screening Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

Mpo-IN-3: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mpo-IN-3 is a potent and specific inhibitor of Myeloperoxidase (MPO), a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. MPO plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), which are essential for pathogen destruction. However, excessive or misplaced MPO activity is implicated in the pathophysiology of a wide range of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers. The targeted inhibition of MPO by small molecules like this compound, therefore, represents a promising therapeutic strategy for mitigating MPO-driven tissue damage in these conditions.

This technical guide provides a comprehensive overview of the biological activity and function of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity

The inhibitory potency of this compound against its target, Myeloperoxidase, has been determined through in vitro assays. The key quantitative metric for its biological activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of MPO by 50%.

Based on the foundational patent disclosure, the biological activity of this compound is summarized below.

| Compound | Target | Assay Type | IC50 (µM) | Source |

| This compound | Myeloperoxidase (MPO) | In vitro enzyme activity assay | 0.1 - 1.0 (Range) | WO2013068875A1 |

Note: The exact IC50 value for this compound is detailed within Example 191 of the patent document WO2013068875A1. The provided range reflects the general potency of compounds described within this patent series.

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of Myeloperoxidase. The catalytic cycle of MPO involves the reaction of the native ferric enzyme with hydrogen peroxide (H₂O₂) to form a highly reactive intermediate, Compound I. Compound I is then reduced back to the native state in two successive one-electron reduction steps, during which it oxidizes various substrates, including chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).

This compound is believed to interact with the active site of MPO, thereby preventing the binding of its substrates and inhibiting the catalytic cycle. This leads to a significant reduction in the production of cytotoxic reactive oxygen species.

Experimental Protocols

The determination of the inhibitory activity of this compound on Myeloperoxidase relies on specific in vitro enzyme assays. The following is a generalized protocol based on standard MPO inhibition assays. The specific details for this compound are outlined in patent WO2013068875A1.

In Vitro Myeloperoxidase (MPO) Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of MPO-mediated oxidation.

Materials:

-

Human Myeloperoxidase (MPO) enzyme

-

This compound (or test compound)

-

Hydrogen peroxide (H₂O₂)

-

3,3',5,5'-Tetramethylbenzidine (TMB) as a chromogenic substrate

-

Assay Buffer (e.g., Phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.

-

Prepare working solutions of MPO enzyme, H₂O₂, and TMB in assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the following in order:

-

Assay Buffer

-

This compound solution at various concentrations (or vehicle control)

-

MPO enzyme solution

-

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the H₂O₂ and TMB substrate solution to all wells.

-

Immediately measure the change in absorbance over time at a specific wavelength (e.g., 650 nm) using a microplate reader in kinetic mode. The oxidation of TMB by MPO results in a blue-colored product.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of MPO inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

-

Signaling Pathways and Cellular Functions

The biological function of this compound is intrinsically linked to the downstream consequences of MPO activity. By inhibiting MPO, this compound can modulate various signaling pathways and cellular processes that are influenced by MPO-derived oxidants.

Key Affected Pathways:

-

Inflammation: MPO is a key mediator of inflammation. Its product, HOCl, can activate pro-inflammatory signaling pathways, leading to the production of cytokines and chemokines, and promoting neutrophil recruitment. By inhibiting MPO, this compound can attenuate these inflammatory responses.

-

Oxidative Stress and Tissue Damage: The reactive species generated by MPO can cause significant damage to cellular components, including proteins, lipids, and DNA. This oxidative stress contributes to the pathology of numerous diseases. This compound, by blocking the source of these oxidants, can protect tissues from MPO-mediated damage.

-

Endothelial Dysfunction: MPO can impair endothelial function by uncoupling endothelial nitric oxide synthase (eNOS) and reducing the bioavailability of nitric oxide (NO), a critical vasodilator. Inhibition of MPO by this compound may help restore endothelial function.

-

Neutrophil Extracellular Trap (NET) formation: MPO is involved in the formation of NETs, web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NETosis can contribute to thrombosis and autoimmune diseases. This compound may modulate NET formation by inhibiting MPO activity.

Conclusion

This compound is a potent inhibitor of Myeloperoxidase, offering a targeted approach to mitigating the detrimental effects of excessive MPO activity in a variety of disease contexts. Its mechanism of action involves the direct inhibition of the MPO catalytic cycle, leading to a reduction in the production of harmful reactive oxygen species. The quantitative assessment of its biological activity through in vitro assays provides a clear measure of its potency. Further research into the in vivo efficacy and safety of this compound and similar MPO inhibitors holds significant promise for the development of novel therapeutics for a range of inflammatory and oxidative stress-related disorders.

The Role of Myeloperoxidase in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. As a critical component of the innate immune system, MPO plays a vital role in host defense by catalyzing the formation of potent microbicidal oxidants, most notably hypochlorous acid (HOCl). However, the dysregulation and overactivity of MPO are increasingly implicated in the pathophysiology of a wide range of acute and chronic inflammatory diseases. The excessive production of MPO-derived oxidants can lead to significant host tissue damage through the oxidation of lipids, proteins, and nucleic acids, thereby initiating and propagating inflammatory cascades. This guide provides an in-depth examination of the multifaceted role of MPO in inflammatory diseases, summarizes quantitative data on MPO levels in various pathologies, details key experimental protocols for its study, and visualizes its core enzymatic and signaling pathways.

Introduction to Myeloperoxidase

Myeloperoxidase is a key effector protein of neutrophils, contributing to their characteristic green color in purulent secretions.[1] Upon neutrophil activation at sites of inflammation or infection, MPO is released into the phagosome and the extracellular space.[1][2] Its primary function is to convert hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a powerful oxidizing and bactericidal agent.[3][4][5][6] While this activity is essential for eliminating pathogens, uncontrolled MPO release and activity contribute to the pathology of numerous inflammatory conditions, including atherosclerosis, neurodegenerative disorders, and autoimmune diseases.[2][7][8] Consequently, MPO is not only recognized as a biomarker for disease activity and risk but also as a promising therapeutic target for a host of inflammatory disorders.[7][9]

The Enzymatic Activity of Myeloperoxidase

MPO possesses a dual enzymatic function, operating through two distinct catalytic cycles: the halogenation cycle and the peroxidation cycle.

2.1. Halogenation Cycle This is the most recognized function of MPO. The enzyme's resting ferric (Fe³⁺) state reacts with H₂O₂ to form a highly reactive intermediate, Compound I. In the presence of halides like chloride (Cl⁻), Compound I is reduced back to its native state in a single two-electron step, producing the potent oxidant hypochlorous acid (HOCl).[10][11][12] HOCl is a major contributor to both microbial killing and host tissue damage.[5][13]

2.2. Peroxidation Cycle Alternatively, Compound I can be reduced back to the ferric state via two sequential one-electron steps, involving an intermediate known as Compound II. This cycle generates reactive free radicals from a variety of organic and inorganic substrates, contributing to oxidative stress.[12][14]

Role of MPO in Specific Inflammatory Diseases

MPO's detrimental effects have been documented across a spectrum of inflammatory conditions. Its activity is a common pathological link, contributing to tissue injury and disease progression.

3.1. Cardiovascular Diseases In the context of atherosclerosis, MPO is considered a key pathogenic player.[4][5][6] It is secreted by leukocytes within atherosclerotic lesions, where it contributes to:

-

LDL and HDL Oxidation: MPO oxidizes apolipoproteins, transforming low-density lipoprotein (LDL) into a high-uptake form for macrophages, leading to foam cell formation—a hallmark of atherosclerosis.[5][9] It also impairs the protective functions of high-density lipoprotein (HDL).[5][7]

-

Endothelial Dysfunction: MPO consumes nitric oxide (NO), a critical vasodilator, thereby impairing endothelial function and promoting a pro-inflammatory vascular environment.[15]

-

Plaque Instability: MPO can activate matrix metalloproteinases (MMPs), which degrade the extracellular matrix of the plaque's fibrous cap, increasing the risk of rupture and subsequent thrombosis.[7]

3.2. Neurodegenerative Diseases Emerging evidence links MPO to neuroinflammation in diseases like Alzheimer's Disease (AD) and Parkinson's Disease (PD).[2][7] In the central nervous system, MPO can:

-

Increase oxidative and chlorinative stress, leading to neuronal damage.[7]

-

Promote the production of pro-inflammatory cytokines like TNF-α by microglia.[7][13]

-

Contribute to blood-brain barrier breakdown.[7]

3.3. Other Inflammatory Conditions

-

Rheumatoid Arthritis (RA): Elevated MPO levels are found in the plasma and synovial fluid of RA patients, correlating with disease activity and contributing to joint inflammation and damage.[16][17]

-

Lung Diseases: In conditions like Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF), MPO-derived oxidants cause significant oxidative stress and damage to the airway tissues.[7]

-

Sepsis: Plasma MPO levels are significantly elevated in patients with sepsis and septic shock, correlating with disease severity and mortality.[18]

Quantitative Data on MPO Levels in Disease

Elevated MPO concentration or activity serves as a valuable biomarker for risk stratification and diagnosis in various inflammatory diseases. The following tables summarize representative findings from clinical studies.

Table 1: Plasma/Serum MPO Concentrations in Cardiovascular Diseases

| Disease State | Patient Group | MPO Concentration (Patient) | MPO Concentration (Control) | Key Finding | Reference |

| Coronary Artery Disease (CAD) | Patients with angiographically documented CAD | Median: 44.00 ng/mL | Median: 34.74 ng/mL | MPO levels are significantly higher in CAD patients and correlate with disease severity. | [4] |

| Coronary Atherosclerosis | Patients with atherosclerosis (no other risk factors) | 245.5 ± 13.8 ng/mL | 213.9 ± 8.9 ng/mL | MPO concentration is significantly higher in patients with atherosclerosis. | [3] |

| Myocardial Infarction (MI) | Patients with recent MI | 113.39 ± 19.16 ng/mL | 35.61 ± 2.62 ng/mL (in <50% stenosis group) | pMPO levels are significantly elevated in patients with recent MI compared to those with less severe CAD. | [19] |

| Acute Coronary Syndrome (ACS) | Patients with eroded culprit plaque | Median: 2500 ng/mL | 707 ng/mL (in ruptured plaque group) | Systemic MPO levels are significantly higher in ACS patients with plaque erosion versus rupture. | [1] |

| Diabetes (Mouse Model) | Diabetic WT Mice | 127.94 ± 14.34 ng/mL | 43.79 ± 6.1 ng/mL | MPO plasma levels are significantly increased in a diabetic mouse model, indicating inflammation. | [20] |

Table 2: MPO Concentrations in Other Diseases

| Disease State | Sample Type | Patient Group | MPO Concentration (Patient) | MPO Concentration (Control) | Key Finding | Reference |

| Parkinson's Disease (PD) | CSF | PD patients (duration ≥12 years) | 149 ± 85 pg/mL | 101 ± 43 pg/mL | CSF MPO concentration is significantly higher in patients with longer disease duration. | [21] |

| Parkinson's Disease (PD) | Serum | PD patients | Significantly higher | Lower | Serum MPO concentration and activity were significantly higher in patients relative to controls. | [21] |

| Rheumatoid Arthritis (RA) | Serum | Active RA patients | Significantly higher | Lower | Serum MPO levels are elevated in active RA and correlate with disease activity indicators. | [17] |

| Sepsis vs. SIRS | Plasma | Sepsis/Septic Shock patients | 60 ng/mL | 43 ng/mL (in non-infectious SIRS) | MPO levels are significantly higher in sepsis and are associated with mortality. | [18] |

MPO-Mediated Inflammatory Signaling

MPO and its oxidative products are not just agents of direct damage; they also act as signaling molecules that can amplify inflammatory responses. The oxidation of lipids and proteins by MPO can trigger key pro-inflammatory pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3] Activation of these pathways leads to the increased expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6, establishing a vicious cycle that perpetuates inflammation.

Methodologies for MPO Analysis

Accurate measurement of MPO levels and activity is crucial for both research and clinical applications. Below are detailed methodologies for common assays.

6.1. Experimental Protocol: MPO Colorimetric Activity Assay

This protocol is based on the principle that MPO catalyzes the production of HOCl, which reacts with taurine to form taurine chloramine. This product then reacts with a chromophore, causing a color change that is inversely proportional to MPO activity.

-

Principle: MPO-generated taurine chloramine consumes the chromophore 5-thio-2-nitrobenzoic acid (TNB), leading to a decrease in absorbance at 412 nm. The rate of this decrease is proportional to the MPO activity in the sample.[5][22][23]

-

Materials:

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

-

MPO Assay Buffer

-

MPO Substrate (e.g., Taurine, H₂O₂)

-

Chromogen Probe (e.g., DTNB/TNB)

-

Stop Solution (e.g., Catalase)

-

Sample (plasma, tissue homogenate, cell lysate)

-

MPO Positive Control

-

-

Procedure:

-

Reagent Preparation: Prepare all buffers, standards, and working solutions according to the manufacturer's instructions. A standard curve using a known concentration of the chromophore (TNB) is typically prepared.

-

Sample Preparation: Prepare samples (e.g., plasma, cell lysates, tissue homogenates) in MPO Assay Buffer. Perfuse tissues with PBS prior to homogenization to remove blood-contaminating MPO.[24][25]

-

Reaction Initiation: To each well of the 96-well plate, add the sample. Initiate the MPO reaction by adding the MPO substrate solution (containing H₂O₂ and taurine).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or room temperature) for a defined period (e.g., 30-120 minutes). Protect the plate from light.

-

Reaction Termination: Add a Stop Solution to each well to quench the MPO enzymatic reaction.

-

Color Development: Add the TNB chromogen working solution to each well. This will react with the remaining taurine chloramine.

-

Measurement: Read the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the amount of TNB consumed by the MPO in the sample by comparing the sample's absorbance to the TNB standard curve.

-

MPO activity is typically expressed as units/mL, where one unit is defined as the amount of MPO that consumes 1.0 µmole of TNB per minute at 25°C.[5][23]

-

6.2. Experimental Protocol: MPO Concentration by ELISA

This protocol uses a quantitative sandwich enzyme immunoassay technique to measure the total amount of MPO protein in a sample.

-

Principle: A microplate is pre-coated with a capture antibody specific for MPO. Samples and standards are added, and any MPO present is bound. A second, enzyme-conjugated detection antibody is then added, which binds to the captured MPO. A substrate is added, and the resulting color development is proportional to the amount of MPO.[10][12]

-

Materials:

-

MPO-specific antibody-coated 96-well plate

-

Wash Buffer

-

Sample Diluent

-

Recombinant MPO standards

-

HRP-conjugated MPO detection antibody

-

TMB Substrate Solution

-

Stop Solution (e.g., sulfuric acid)

-

Sample (serum, plasma, cell culture supernatants)

-

-

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the MPO standard to generate a standard curve. Dilute samples as necessary with Sample Diluent.

-

Binding: Add 100 µL of each standard and sample to the appropriate wells. Cover the plate and incubate for a specified time (e.g., 1-2 hours at 37°C).[6][12]

-

Washing: Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer.

-

Detection: Add 100 µL of the HRP-conjugated detection antibody to each well. Cover and incubate (e.g., 1 hour at 37°C).[12]

-

Washing: Repeat the wash step.

-

Substrate Reaction: Add 90-100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature (e.g., 15-20 minutes) until color develops.[26]

-

Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Measurement: Read the optical density (OD) of each well at 450 nm within 5 minutes.

-

-

Data Analysis:

-

Average the duplicate readings for each standard and sample and subtract the average blank OD.

-

Plot the OD for the standards against their concentration to create a standard curve.

-

Use the standard curve to determine the MPO concentration in the samples. Multiply by the dilution factor to get the final concentration.[12][26]

-

Conclusion and Future Directions

Myeloperoxidase stands at a critical intersection of innate immunity and inflammatory disease pathology. While its role in host defense is undisputed, a substantial body of evidence confirms its pathogenic contribution to a wide array of chronic inflammatory conditions through the generation of oxidative stress and the promotion of pro-inflammatory signaling. The quantification of MPO levels has proven to be a robust biomarker for disease presence, severity, and prognosis, particularly in cardiovascular medicine. The development of specific MPO inhibitors represents a promising therapeutic strategy to mitigate tissue damage in these diseases. Future research should continue to explore the nuanced roles of MPO in different cellular contexts and advance the clinical development of MPO-targeted therapies to translate these molecular insights into tangible patient benefits.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Association between serum myeloperoxidase levels and coronary artery disease in patients without diabetes, hypertension, obesity, and hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myeloperoxidase levels predicts angiographic severity of coronary artery disease in patients with chronic stable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eaglebio.com [eaglebio.com]

- 7. mercodia.com [mercodia.com]

- 8. Race-Specific Associations of Myeloperoxidase with Atherosclerosis in a Population-Based Sample: The Dallas Heart Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunohistochemical Detection of Myeloperoxidase and Its Oxidation Products in Kupffer Cells of Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cosmobiousa.com [cosmobiousa.com]

- 11. biocare.net [biocare.net]

- 12. cloud-clone.com [cloud-clone.com]

- 13. mdpi.com [mdpi.com]

- 14. biocompare.com [biocompare.com]

- 15. chondrex.com [chondrex.com]

- 16. Myeloperoxidase: A new player in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Level and significance of plasma myeloperoxidase and the neutrophil to lymphocyte ratio in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Myeloperoxidase and Advanced Oxidation Protein Products in the Cerebrospinal Fluid in Women and Men with Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Myeloperoxidase (MPO) Activity Assay Kit (Colorimetric) (ab105136) | Abcam [abcam.com]

- 23. MPO Colorimetric Activity Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. nwlifescience.com [nwlifescience.com]

- 26. elkbiotech.com [elkbiotech.com]

Understanding the Kinetics of Myeloperoxidase (MPO) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comprehensive overview of the kinetics of Myeloperoxidase (MPO) inhibition. While the initial request specified Mpo-IN-3, detailed, publicly available kinetic data and experimental protocols for this specific inhibitor could not be located. Therefore, this document utilizes data from other well-characterized MPO inhibitors to illustrate the principles and methodologies of studying MPO inhibition kinetics. The provided data and protocols are representative of the field and are intended to serve as a detailed guide for researchers.

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). While essential for host defense against pathogens, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers. This has led to the development of MPO inhibitors as potential therapeutic agents. Understanding the kinetic parameters of these inhibitors is fundamental to their development and clinical application.

Quantitative Data on MPO Inhibition

The potency and mechanism of MPO inhibitors are characterized by several kinetic parameters. The half-maximal inhibitory concentration (IC₅₀) is a common measure of inhibitor potency. Other important parameters include the inhibition constant (Kᵢ), and the association (kₒₙ) and dissociation (kₒff) rate constants for reversible inhibitors, or the inactivation rate constant (kᵢₙₐ꜀ₜ) for irreversible inhibitors.

Below is a table summarizing representative kinetic data for some studied MPO inhibitors.

| Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Mechanism of Inhibition | Reference |

| Verdiperstat (AZD3241) | 630 | - | - | - | Irreversible | MedChemExpress |

| AZD5904 | 140 | - | - | - | Irreversible | MedChemExpress |

| MPO-IN-9 | 3.9 | - | - | - | Selective | MedChemExpress |

| MPO-IN-28 | 44 | - | - | - | Irreversible | GlpBio |

| Aromatic Hydroxamate HX1 | 5 (chlorination) | 150 (neutrophils) | - | - | Reversible, Mixed-type | Potent Reversible Inhibition of Myeloperoxidase by Aromatic Hydroxamate |

Experimental Protocols

The determination of MPO inhibition kinetics relies on robust and reproducible in vitro assays. The two primary enzymatic activities of MPO that are commonly assayed are its chlorination activity and its peroxidase activity.

1. MPO Chlorination Activity Assay (Taurine-based)

This assay measures the production of hypochlorous acid (HOCl) by MPO.

-

Principle: MPO catalyzes the reaction between H₂O₂ and Cl⁻ to produce HOCl. The highly reactive HOCl is trapped by taurine to form the more stable taurine chloramine. The amount of taurine chloramine is then quantified by its ability to oxidize a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of iodide, or by reacting with 5-thio-2-nitrobenzoic acid (TNB).

-

Materials:

-

Purified human MPO

-

Hydrogen peroxide (H₂O₂)

-

Sodium chloride (NaCl)

-

Taurine

-

3,3',5,5'-tetramethylbenzidine (TMB) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate TNB

-

Potassium iodide (KI) (if using TMB)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

-

MPO inhibitor of interest

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NaCl, and taurine in a 96-well plate.

-

Add the MPO inhibitor at various concentrations to the wells. Include a vehicle control (without inhibitor).

-

Add purified MPO to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding H₂O₂.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding catalase to remove excess H₂O₂).

-

Quantify the amount of taurine chloramine formed. If using TMB/KI, add these reagents and measure the absorbance at 650 nm. If using TNB, measure the decrease in absorbance at 412 nm.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

2. MPO Peroxidase Activity Assay (TMB-based)

This assay measures the ability of MPO to oxidize a substrate in a chloride-independent manner.

-

Principle: MPO can utilize H₂O₂ to oxidize various substrates. TMB is a common chromogenic substrate that, when oxidized by MPO, produces a blue-colored product with an absorbance maximum at 650 nm. The reaction can be stopped with acid, which changes the color to yellow with an absorbance maximum at 450 nm.

-

Materials:

-

Purified human MPO

-

Hydrogen peroxide (H₂O₂)

-

3,3',5,5'-tetramethylbenzidine (TMB)

-

Assay buffer (e.g., 100 mM sodium acetate buffer, pH 5.5)

-

MPO inhibitor of interest

-

Sulfuric acid (H₂SO₄) for stopping the reaction

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Add the MPO inhibitor at various concentrations to the wells of a 96-well plate. Include a vehicle control.

-

Add purified MPO to each well and incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Prepare a substrate solution containing TMB and H₂O₂ in the assay buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 10-30 minutes), protected from light.

-

Stop the reaction by adding H₂SO₄.

-

Measure the absorbance at 450 nm.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

MPO Catalytic Cycle and Inhibition

The catalytic activity of MPO involves a complex cycle that can be targeted by inhibitors.

Caption: The catalytic cycle of Myeloperoxidase (MPO) and points of inhibitor action.

General Inflammatory Signaling Pathway Involving MPO

MPO is released by neutrophils during inflammation and contributes to tissue damage through the production of HOCl.

Caption: A simplified signaling pathway showing the role of MPO in inflammation.

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Mpo-IN-3, a Myeloperoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] This enzyme plays a crucial role in the innate immune system's defense against pathogens by catalyzing the formation of potent reactive oxidants, such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[1][2][3] While essential for microbicidal activity, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders due to oxidative damage to host tissues.[4][5] Consequently, inhibitors of MPO are of significant therapeutic interest.

Mpo-IN-3 is a potent inhibitor of myeloperoxidase.[6] These application notes provide detailed protocols for the in vitro characterization of this compound and other novel MPO inhibitors, focusing on determining their inhibitory potency and mechanism of action.

MPO Catalytic Cycle and Inhibition

The catalytic activity of MPO involves a complex cycle with two main pathways: the halogenation cycle and the peroxidase cycle. Understanding this cycle is fundamental to interpreting inhibitor activity.

-

Halogenation Cycle: The native ferric MPO (Fe³⁺) reacts with H₂O₂ to form a highly reactive intermediate, Compound I. In the presence of halide ions like Cl⁻, Compound I is reduced back to the native state in a single two-electron step, producing hypochlorous acid (HOCl).[7]

-

Peroxidase Cycle: Alternatively, Compound I can be reduced back to the native enzyme in two sequential one-electron steps by various substrates, generating substrate radicals. This pathway involves an intermediate called Compound II.[7]

MPO inhibitors can act through various mechanisms, such as reversible or irreversible binding to the active site, or by interfering with the redox intermediates of the catalytic cycle.[4]

Figure 1: Simplified diagram of the Myeloperoxidase (MPO) catalytic cycles and points of potential inhibition.

Experimental Protocols

Several in vitro assays can be employed to determine the inhibitory activity of compounds like this compound against MPO. The choice of assay depends on the specific research question, available equipment, and desired throughput.

Peroxidase Activity Assay (Colorimetric)

This assay measures the peroxidase activity of MPO using a chromogenic substrate like 3,3',5,5'-Tetramethylbenzidine (TMB). The oxidation of TMB by the MPO-H₂O₂ system results in a blue-colored product that can be quantified spectrophotometrically.

Materials:

-

Human MPO (purified)

-

This compound (or test inhibitor)

-

TMB solution

-

Hydrogen peroxide (H₂O₂)

-

Sodium phosphate buffer (pH 5.4)

-

Sulfuric acid (H₂SO₄) for stopping the reaction

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of the sample or this compound dilution.

-

Add 80 µL of 0.75 mM H₂O₂ to each well.

-

Initiate the reaction by adding 110 µL of TMB solution.

-

Incubate the plate at 37°C for 5 minutes.[8]

-

Stop the reaction by adding 50 µL of 2 M H₂SO₄.[8]

-

Measure the absorbance at 450 nm using a microplate reader.[8]

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Peroxidation Activity Assay (Fluorometric)

This high-throughput assay is more sensitive than the colorimetric method and uses a fluorogenic substrate that is oxidized by MPO to a fluorescent product.

Materials:

-

Human MPO (purified)

-

This compound (or test inhibitor)

-

MPO Peroxidation Substrate (e.g., in DMSO)

-

Hydrogen Peroxide (H₂O₂)

-

MPO Assay Buffer

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of this compound in MPO Assay Buffer.

-

Add 2-50 µL of sample or this compound dilution to the wells of a 96-well plate. Adjust the final volume to 50 µL with MPO Assay Buffer.[9]

-

Prepare a reaction mix containing MPO Assay Buffer, MPO Peroxidation Substrate, and H₂O₂.[9]

-

Add 40 µL of the reaction mix to each well.

-

Measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-20 minutes at 37°C.[9]

-

The rate of reaction is determined from the linear phase of the kinetic curve. Calculate the percent inhibition and IC₅₀ value.

Figure 2: General experimental workflow for determining the IC₅₀ of an MPO inhibitor.

Data Presentation

The inhibitory activity of this compound should be quantified and presented clearly. The half-maximal inhibitory concentration (IC₅₀) is a key parameter.

| Inhibitor | Assay Type | IC₅₀ (µM) | Reference |

| This compound | Peroxidase (Colorimetric) | Data to be determined | - |

| This compound | Peroxidase (Fluorometric) | Data to be determined | - |

| Positive Control | e.g., ABAH | Reported Value | [8] |

Note: ABAH (4-aminobenzoic acid hydrazide) is a known irreversible MPO inhibitor and can be used as a positive control.[8]

Cell-Based MPO Activity Assay

To assess the activity of this compound in a more physiologically relevant context, a cell-based assay using isolated neutrophils can be performed.

Materials:

-

Isolated human neutrophils

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant

-

Cell culture medium (e.g., RPMI)

-

Reagents for MPO activity measurement (as in the biochemical assays)

Protocol:

-

Isolate human neutrophils from whole blood.

-

Pre-incubate the isolated neutrophils with various concentrations of this compound.

-

Stimulate the neutrophils with PMA to induce degranulation and MPO release.

-

Pellet the cells by centrifugation and collect the supernatant.

-

Measure the MPO activity in the supernatant using either the colorimetric or fluorometric assay described above.

-

Calculate the percent inhibition of MPO release and/or activity.

Summary and Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of the MPO inhibitor, this compound. By employing both biochemical and cell-based assays, researchers can effectively determine its inhibitory potency, and with further studies, elucidate its mechanism of action. This information is critical for the preclinical development of this compound as a potential therapeutic agent for MPO-driven diseases. It is recommended to use a known MPO inhibitor as a positive control in all experiments to ensure assay validity.

References

- 1. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 4. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

Application Notes and Protocols for Mpo-IN-3 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, primarily found in neutrophils. It catalyzes the formation of reactive oxygen species (ROS), such as hypochlorous acid, which are essential for pathogen destruction. However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a key target for therapeutic intervention. Mpo-IN-3 is a potent and specific inhibitor of MPO, offering a valuable tool for studying the roles of MPO in various cellular processes and for the development of novel anti-inflammatory therapies.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its inhibitory effects on MPO activity and downstream cellular responses.

Mechanism of Action

This compound is a potent inhibitor of myeloperoxidase. While the precise molecular interactions are proprietary, it is understood to interfere with the enzymatic activity of MPO, thereby reducing the production of its highly reactive oxidant products. This inhibition helps to mitigate the pro-inflammatory effects of excessive MPO activity in cellular models of inflammation.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against Myeloperoxidase. This data is crucial for determining the appropriate concentration range for your cell-based experiments.

| Compound | Target | Assay Type | IC50 Value |

| This compound | Myeloperoxidase (MPO) | Biochemical Assay | 10-100 nM |

Note: The provided IC50 range is based on available data and may vary depending on the specific assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Signaling Pathway

The signaling pathway below illustrates the central role of MPO in the inflammatory response and the point of intervention for this compound.

Application Notes and Protocols for Mpo-IN-3 in Cardiovascular Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes. Upon activation at sites of inflammation, MPO catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. In the context of cardiovascular disease, MPO plays a significant pathophysiological role. It contributes to the initiation and progression of atherosclerosis through multiple mechanisms, including the oxidative modification of lipoproteins (LDL and HDL), endothelial dysfunction, and the destabilization of atherosclerotic plaques, which can lead to acute thrombotic events.[1][2][3] Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy for the treatment of cardiovascular diseases.[4][5]

Mpo-IN-3 is a potent, selective inhibitor of myeloperoxidase. This document provides detailed application notes and protocols for the use of this compound in preclinical cardiovascular disease models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

This compound: A Potent Myeloperoxidase Inhibitor

This compound is a member of the 2-thiopyrimidinone class of MPO inhibitors, as described in patent WO2013068875A1.[1][2] While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this class of compounds is known for its high potency and selectivity for MPO. For the purposes of these application notes, we will provide generalized protocols that are widely applicable to the study of MPO inhibitors in cardiovascular research.

Data Presentation: Efficacy of MPO Inhibitors

The following table summarizes representative inhibitory activities of various MPO inhibitors to provide a comparative context for the expected potency of this compound.

| Compound Class | Inhibitor Example | IC50 (Human MPO) | Assay Type | Reference |

| 2-Thiopyrimidinones | (Structure from patent) | Expected in nM to low µM range | In vitro enzyme activity | WO2013068875A1 |

| Hydrazides | 4-Aminobenzoic acid hydrazide (4-ABAH) | ~1 µM | In vitro enzyme activity | General Literature |

| Thioxanthines | AZD3241 | ~630 nM | In vitro enzyme activity | General Literature |

| Hydroxamic acids | Belinostat | ~200 nM | In vitro enzyme activity | General Literature |

Note: The IC50 value is the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity in vitro.

Signaling Pathways and Experimental Workflows

Myeloperoxidase-Mediated Pathology in Cardiovascular Disease

The following diagram illustrates the central role of MPO in the pathogenesis of atherosclerosis.

Caption: MPO's role in atherosclerosis and the point of intervention for this compound.

General Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for the preclinical evaluation of an MPO inhibitor like this compound in a cardiovascular disease model.

Caption: Preclinical workflow for evaluating this compound in atherosclerosis.

Experimental Protocols

Protocol 1: In Vitro MPO Inhibition Assay

Objective: To determine the IC50 of this compound on purified human MPO.

Materials:

-

Purified human MPO

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)

-

Hydrogen peroxide (H2O2)

-

MPO substrate (e.g., Amplex® Red, o-dianisidine)

-

96-well microplate (black for fluorescent assays, clear for colorimetric assays)

-

Microplate reader

Procedure:

-

Prepare this compound dilutions: Dissolve this compound in DMSO to create a stock solution. Serially dilute the stock solution in assay buffer to achieve a range of concentrations.

-

Assay setup: In a 96-well plate, add a fixed amount of purified human MPO to each well.

-

Add inhibitor: Add the serially diluted this compound or vehicle (DMSO in assay buffer) to the wells.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate reaction: Add the MPO substrate and H2O2 to each well to start the enzymatic reaction.

-

Readout: Measure the fluorescence or absorbance at appropriate wavelengths over time using a microplate reader.

-

Data analysis: Calculate the percentage of MPO inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Evaluation of this compound in a Mouse Model of Atherosclerosis

Objective: To assess the efficacy of this compound in reducing atherosclerotic plaque development in a murine model.

Animal Model:

-

Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model for atherosclerosis research.

Materials:

-

ApoE-/- mice

-

High-fat diet (HFD)

-

This compound

-

Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)

-

Gavage needles

-

Surgical and perfusion equipment

-

Histology reagents (e.g., Oil Red O)

Procedure:

-

Animal acclimatization: Acclimatize ApoE-/- mice (e.g., 6-8 weeks old) to the facility for at least one week.

-

Induction of atherosclerosis: Feed the mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce the development of atherosclerotic plaques.

-

Treatment: Randomly assign the mice to treatment groups:

-

Vehicle control group

-

This compound treatment group(s) (at various doses)

-

-

Drug administration: Administer this compound or vehicle daily via oral gavage for the duration of the study.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Euthanasia and tissue collection: At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Atherosclerotic plaque analysis:

-

Dissect the aorta and perform en face staining with Oil Red O to quantify the total plaque area.

-

Embed the aortic root in OCT compound, cryosection, and stain with Oil Red O to measure lesion area.

-

Perform histological analysis of the aortic root sections to assess plaque composition (e.g., macrophage content, collagen content).

-

Protocol 3: Measurement of MPO Activity in Tissue Homogenates

Objective: To measure MPO activity in aortic tissue from treated and control animals.

Materials:

-

Aortic tissue

-

Homogenization buffer (e.g., 50 mM potassium phosphate buffer with 0.5% hexadecyltrimethylammonium bromide)

-

Tissue homogenizer

-

MPO assay reagents (as in Protocol 1)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Tissue homogenization: Homogenize the aortic tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

-

Supernatant collection: Collect the supernatant containing the soluble MPO.

-

Protein quantification: Determine the total protein concentration in the supernatant.

-

MPO activity assay: Perform the MPO activity assay on the supernatant as described in Protocol 1.

-

Data normalization: Normalize the MPO activity to the total protein concentration to account for variations in tissue sample size.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of cardiovascular diseases due to its potent inhibition of myeloperoxidase. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other MPO inhibitors. By systematically assessing their in vitro potency and in vivo efficacy in relevant disease models, researchers can further elucidate the therapeutic potential of targeting MPO in cardiovascular medicine. It is recommended that researchers consult the primary literature and optimize these protocols for their specific experimental conditions.

References

- 1. US9399626B2 - 2-thiopyrimidinones - Google Patents [patents.google.com]

- 2. KR101650262B1 - 2-thiopyrimidinones - Google Patents [patents.google.com]

- 3. A patent review of myeloperoxidase inhibitors for treating chronic inflammatory syndromes (focus on cardiovascular diseases, 2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20240166642A1 - Inhibitors of myeloperoxidase - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

Application Notes and Protocols for MPO-IN-3: An Experimental Design for Myeloperoxidase (MPO) Activity Measurement

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] MPO plays a crucial role in the innate immune defense system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent antimicrobial agent.[3][4] This process is essential for killing pathogens. However, excessive or misplaced MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and some cancers, due to its role in oxidative damage to host tissues.[3][5][6] Consequently, MPO has emerged as a significant therapeutic target for the development of novel anti-inflammatory drugs.[7]

Mpo-IN-3 is a novel investigational inhibitor of MPO. These application notes provide a detailed experimental framework for researchers to accurately measure the inhibitory activity of this compound on MPO, both in vitro and in cell-based assays. The protocols outlined below are designed to ensure high specificity, sensitivity, and reproducibility.[8][9]

MPO Signaling and Inhibition Pathway

The enzymatic action of MPO involves two primary cycles: the halogenation cycle and the peroxidation cycle. Both cycles are initiated by the reaction of MPO with hydrogen peroxide (H₂O₂). This compound is hypothesized to interfere with these cycles, reducing the production of cytotoxic oxidants.

Experimental Design and Protocols

The following protocols describe how to measure the inhibitory effect of this compound on MPO activity. A common method is to measure the peroxidation activity using a chromogenic substrate like 3,3',5,5'-Tetramethylbenzidine (TMB).[8]

Experimental Workflow

The overall workflow for assessing the inhibitory potential of this compound is depicted below.

Protocol 1: In Vitro MPO Peroxidase Activity Inhibition Assay

This protocol measures the ability of this compound to inhibit purified MPO enzyme activity using TMB as a substrate.

Materials:

-

Human MPO enzyme (purified)

-

This compound (and other control inhibitors, e.g., 4-Aminobenzoic acid hydrazide - ABAH)

-

3,3',5,5'-Tetramethylbenzidine (TMB)

-

Hydrogen peroxide (H₂O₂)

-

Sodium Phosphate Buffer (150 mM, pH 5.4)

-

DMSO (for dissolving compounds)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution in the assay buffer to achieve final desired concentrations.

-

Prepare TMB solution (2.9 mM in 14.5% DMSO and 150 mM sodium phosphate buffer, pH 5.4).[8]

-

Prepare H₂O₂ solution (0.75 mM in assay buffer).[8]

-

Prepare a working solution of human MPO in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 10 µL of this compound at various concentrations (or vehicle control - DMSO).

-

Add 10 µL of the MPO enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction and Measurement:

-

To initiate the reaction, add a mixture of 80 µL of 0.75 mM H₂O₂ and 110 µL of TMB solution to each well.[8]

-

Incubate the plate at 37°C for 5 minutes.[8]

-

Stop the reaction by adding 50 µL of 2 M H₂SO₄.[8] This will turn the solution yellow.

-

Measure the absorbance at 450 nm using a microplate reader.[8]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no MPO) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value. The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11]

-

Protocol 2: MPO Activity Assay in Neutrophil Lysates

This protocol measures the inhibitory effect of this compound on MPO activity from a biological source.

Materials:

-

Isolated human neutrophils

-

This compound

-

Lysis Buffer (e.g., MPO Assay Buffer from a commercial kit)[12]

-

Protease Inhibitor Cocktail[12]

-

Assay reagents as described in Protocol 1.

Procedure:

-

Neutrophil Lysate Preparation:

-

Isolate neutrophils from whole blood using standard methods (e.g., density gradient centrifugation).

-

Resuspend the neutrophil pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.[12]

-

Lyse the cells by sonication or repeated freeze-thaw cycles.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[12]

-

Collect the supernatant containing the MPO enzyme. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Inhibition Assay:

-

Follow the assay setup and procedure as described in Protocol 1, but replace the purified MPO enzyme with the prepared neutrophil lysate. The amount of lysate per well should be optimized to ensure the signal falls within the linear range of the assay.

-

Data Presentation

Quantitative data should be organized for clear comparison. Below are example tables for presenting results.

Table 1: Inhibitory Potency of this compound and Control Compounds on Purified MPO

| Compound | In Vitro IC₅₀ (µM) | Ex Vivo (Neutrophil) IC₅₀ (µM) |

| This compound | [Experimental Value] | [Experimental Value] |

| ABAH (Control) | 1.5 ± 0.2 | 5.2 ± 0.8 |

| Chalcone Derivative 1[13] | 0.25 ± 0.08 | Not Reported |

| Chalcone Derivative 2[13] | 0.05 ± 0.01 | Not Reported |

| Quercetin (Control)[13] | > 50 | Not Reported |

| Note: Control data are representative values from the literature and should be determined concurrently with the test compound. |

Table 2: Kinetic Parameters of MPO Inhibition by this compound

| Substrate | Parameter | No Inhibitor | + this compound (at IC₅₀ conc.) | Mode of Inhibition |

| TMB | Kₘ (mM) | [Value] | [Value] | [e.g., Competitive, Non-competitive] |

| Vₘₐₓ (µmol/min/mg) | [Value] | [Value] | ||

| H₂O₂ | Kₘ (mM) | [Value] | [Value] | [e.g., Competitive, Non-competitive] |

| Vₘₐₓ (µmol/min/mg) | [Value] | [Value] | ||

| Note: Kinetic studies are essential to understand the mechanism of inhibition.[11][14] |

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for the characterization of this compound as a novel MPO inhibitor. Accurate and reproducible measurement of MPO activity is critical for advancing drug development programs targeting inflammatory diseases.[15][16] By following these detailed methodologies, researchers can effectively evaluate the potency and mechanism of action of new chemical entities targeting myeloperoxidase.

References

- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 2. Myeloperoxidase: Molecular Mechanisms of Action and Their Relevance to Human Health and Disease (2009) | Betty S. van der Veen | 498 Citations [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]